

Part 1: CAS Number 194665-89-9 / 2-(Aminomethyl)-3-Pyridinol

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Compound of Interest

Compound Name: 2-(Aminomethyl)pyridin-3-ol

Cat. No.: B061834

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2-(Aminomethyl)-3-Pyridinol is a chemical compound with limited publicly available data regarding its in-depth biological activity, signaling pathways, or detailed experimental protocols. It is primarily available as a building block for chemical synthesis.

Chemical Properties

Below is a summary of the available chemical properties for 2-(Aminomethyl)-3-Pyridinol.

Property	Value
CAS Number	194665-89-9
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
IUPAC Name	2-(aminomethyl)pyridin-3-ol
Synonyms	2-(Aminomethyl)-3-pyridinol

Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers includes:

- BLD Pharmatech

- Angel Pharmatech
- ChemScience

Note: This is not an exhaustive list and availability may vary.

Due to the limited research data available for 2-(Aminomethyl)-3-Pyridinol, a detailed technical guide on its biological functions, signaling pathways, and experimental protocols cannot be provided at this time.

Part 2: 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine and Related Compounds

The name "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine" suggests a molecule synthesized from two key components: 1-(cyclopropylcarbonyl)piperazine and 1-(4-methoxyphenyl)piperazine. The latter is a known psychoactive compound. This section will provide a technical overview of these related piperazine derivatives.

1-(cyclopropylcarbonyl)piperazine

This compound is a chemical intermediate, notably used in the synthesis of the PARP inhibitor Olaparib.^[1]

Property	Value
CAS Number	59878-57-8 ^[2] ^[3]
Molecular Formula	C ₈ H ₁₄ N ₂ O ^[2] ^[3]
Molecular Weight	154.21 g/mol ^[2] ^[3]
IUPAC Name	cyclopropyl(piperazin-1-yl)methanone ^[2]
Boiling Point	120 °C at 0.15 mmHg ^[3]
Density	1.087 g/mL at 25 °C ^[3]

A common synthesis method for the hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine involves the deprotection of a boc-protected piperazine precursor.

Synthesis of 1-(cyclopropylcarbonyl)piperazine HCl

The synthesis of cyclopropyl(piperazin-1-yl)methanone hydrochloride can be achieved by reacting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with a solution of hydrochloric acid in methanol.[4] The reaction mixture is typically stirred at room temperature overnight.[4] Following the reaction, the solvent is removed under reduced pressure to yield the product.[4]

1-(4-methoxyphenyl)piperazine (MeOPP)

1-(4-methoxyphenyl)piperazine, also known as MeOPP or pMeOPP, is a piperazine derivative with known stimulant and euphoric properties.[5]

Property	Value
CAS Number	38212-30-5[6]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O[5][6]
Molecular Weight	192.26 g/mol [7]
IUPAC Name	1-(4-methoxyphenyl)piperazine[7]

1-(4-methoxyphenyl)piperazine is understood to have a mixed mechanism of action, primarily affecting serotonergic and dopaminergic systems.[5] It is believed to function as a serotonin and dopamine antagonist, similar in fashion to MDMA.[5] Research has shown that it inhibits the reuptake and induces the release of monoamine neurotransmitters.[7] Additionally, piperazine derivatives are known to act as nonselective serotonin receptor agonists.[7][8]

Mechanism of Action of 1-(4-methoxyphenyl)piperazine

The metabolism of 1-(4-methoxyphenyl)piperazine has been described in the literature. In humans, the cytochrome P450 enzyme CYP2D6 is responsible for the demethylation of para-methoxyphenylpiperazine to para-hydroxyphenylpiperazine.[7]

Metabolism of 1-(4-methoxyphenyl)piperazine

Suppliers of Piperazine Derivatives

Various suppliers offer a wide range of piperazine derivatives for research purposes. Some of these include:

- Sigma-Aldrich
- Cayman Chemical
- A2B Chem

Note: This is not an exhaustive list and availability may vary.

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References

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